Tetrahydro-2H-pyran-2-carbaldehyde

Description

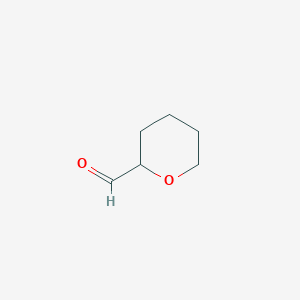

Structure

3D Structure

Propriétés

IUPAC Name |

oxane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZQLSOFXLPSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452873 | |

| Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19611-45-1 | |

| Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"Tetrahydro-2H-pyran-2-carbaldehyde CAS number"

An In-Depth Technical Guide to Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1)

Introduction

Tetrahydro-2H-pyran-2-carbaldehyde, identified by CAS Number 19611-45-1, is a heterocyclic aldehyde that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a stable tetrahydropyran (THP) ring appended with a reactive aldehyde functional group, makes it a versatile intermediate for constructing complex molecular architectures. The THP moiety is a privileged scaffold found in numerous natural products and approved pharmaceuticals, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.[3][4] This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-2-carbaldehyde, detailing its chemical properties, synthesis, applications in drug discovery, and essential safety protocols, grounded in authoritative references to ensure scientific integrity.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research. Tetrahydro-2H-pyran-2-carbaldehyde is characterized by the following identifiers and properties.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 19611-45-1 | [1][2] |

| IUPAC Name | oxane-2-carbaldehyde | [2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2][5] |

| MDL Number | MFCD08235010 | [1][5] |

| SMILES | C1CCOC(C1)C=O | [2] |

| InChIKey | XEZQLSOFXLPSJR-UHFFFAOYSA-N |[2] |

Table 2: Physical and Spectral Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Solid or Combustible Liquid | There is a discrepancy in reported physical states. It is critical to consult the supplier-specific data sheet.[2] |

| Purity | Typically ≥98% | Available from commercial suppliers.[1] |

| ¹³C NMR Spectra | Data available | Spectral information can be found in databases like PubChem.[2] |

| IR Spectra | Data available | FTIR spectra are available for reference.[2] |

Synthesis and Reaction Chemistry

The synthesis of Tetrahydro-2H-pyran-2-carbaldehyde typically involves the controlled oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid while ensuring high conversion. Modern, mild oxidation methods are preferred.

General Synthetic Workflow

The conversion of the primary alcohol to the target aldehyde is a cornerstone reaction in organic chemistry. Methods such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation offer high yields and selectivity. The TEMPO-based system is particularly advantageous due to its catalytic nature and mild reaction conditions.

Caption: General workflow for the synthesis of Tetrahydro-2H-pyran-2-carbaldehyde.

Exemplary Synthesis Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a similar synthesis of a related dihydropyran carboxaldehyde, demonstrating a robust and scalable method.[6] The causality for choosing this method lies in its high selectivity for primary alcohols and avoidance of harsh heavy-metal oxidants.

Materials:

-

(Tetrahydro-2H-pyran-2-yl)methanol

-

(Diacetoxyiodo)benzene (BAIB)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and BAIB (1.5 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature.

-

Initiation: Add a catalytic amount of TEMPO (0.1 eq) to the mixture. The reaction is often exothermic and may change color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours). The causality for TLC is to prevent over-reaction and confirm completion.

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Quench the reaction by adding a saturated solution of Na₂S₂O₃ to neutralize the excess oxidant.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

The utility of Tetrahydro-2H-pyran-2-carbaldehyde is primarily as a synthetic intermediate. Its aldehyde group is a gateway to a multitude of chemical transformations, including Wittig reactions, Grignard additions, reductive aminations, and condensations, allowing for the facile introduction of the THP scaffold into target molecules.

Case Study: Adenosine Receptor Agonists

A compelling example of the application of this structural class is in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[6] Research has shown that derivatives synthesized from a closely related aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, exhibit high affinity for these receptors, which are implicated in mediating anti-inflammatory actions.[6] This underscores the value of the pyran-aldehyde motif in generating novel therapeutic candidates.

Caption: Role of pyran-aldehydes as intermediates in drug discovery pipelines.

The broader pyran heterocycle is a cornerstone of medicinal chemistry, appearing in countless natural products and synthetic drugs.[4] Its presence often confers desirable pharmacokinetic properties, making intermediates like Tetrahydro-2H-pyran-2-carbaldehyde highly valuable to drug development professionals.[3][7]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. Tetrahydro-2H-pyran-2-carbaldehyde possesses specific hazards that require careful management.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Pictogram | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |

| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | GHS05 (Corrosion) / GHS07 | [2] |

| Flammable Liquids | H227: Combustible liquid | None |[2] |

Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves consistent and correct use of PPE and engineering controls.

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8][9]

-

Eye Protection: Wear chemical safety goggles or a face shield. An emergency eyewash station should be immediately accessible.[8][10]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8][10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[9]

Storage

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Conditions: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[10]

-

Incompatibilities: Keep away from strong oxidizing agents.[10]

-

Inert Atmosphere: For long-term storage or for related sensitive compounds, storing under an inert atmosphere (e.g., argon) is recommended to prevent oxidation.

Conclusion

Tetrahydro-2H-pyran-2-carbaldehyde is more than a simple aldehyde; it is a strategic synthetic tool for researchers in organic chemistry and medicinal science. Its stable heterocyclic core, combined with a reactive functional handle, provides a reliable pathway for the synthesis of complex and biologically relevant molecules. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this compound to advance their research and development objectives.

References

-

Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 . PubChem. [Link]

-

3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist . National Institutes of Health (PMC). [Link]

-

2H-Pyran-2-one, tetrahydro- . NIST WebBook. [Link]

-

Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8 . iChemical. [Link]

- Production method for tetrahydro-2h-pyran derivative.

-

Tetrahydro-2h-pyran-2-carbaldehyde (C6H10O2) . PubChemLite. [Link]

-

2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl- . NIST WebBook. [Link]

-

Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... . ResearchGate. [Link]

-

Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches . MDPI. [Link]

-

Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans . Engineered Science Publisher. [Link]

-

Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials . ResearchGate. [Link]

Sources

- 1. CAS 19611-45-1 | Tetrahydro-2H-pyran-2-carbaldehyde - Synblock [synblock.com]

- 2. Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydro-2H-pyran-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

"physical properties of Tetrahydro-2H-pyran-2-carbaldehyde"

An In-Depth Technical Guide to the Physical Properties of Tetrahydro-2H-pyran-2-carbaldehyde

Introduction

Tetrahydro-2H-pyran-2-carbaldehyde (CAS No. 19611-45-1) is a heterocyclic aldehyde that holds potential as a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a tetrahydropyran ring and a reactive aldehyde functional group, makes it a valuable building block. A comprehensive understanding of its physical properties is paramount for researchers and drug development professionals to ensure accurate experimental design, process scale-up, and safe handling.

This guide provides a detailed analysis of the known physical characteristics of Tetrahydro-2H-pyran-2-carbaldehyde. It addresses common points of confusion with its structural isomers, outlines the expected spectroscopic signatures for compound verification, and details standard experimental protocols for determining key physical parameters where public data is unavailable.

Molecular Identity and Structure

Precise identification is the foundation of all chemical research. Tetrahydro-2H-pyran-2-carbaldehyde is structurally distinct from its common isomers, such as Tetrahydro-2H-pyran-4-carbaldehyde, and it is crucial to use the correct corresponding data.

| Identifier | Value | Source(s) |

| IUPAC Name | oxane-2-carbaldehyde | [2] |

| CAS Number | 19611-45-1 | [2][3] |

| Molecular Formula | C₆H₁₀O₂ | [2][3] |

| Molecular Weight | 114.14 g/mol | [2][3] |

| Canonical SMILES | C1CCOC(C1)C=O | [2] |

| InChI Key | XEZQLSOFXLPSJR-UHFFFAOYSA-N | [2] |

Figure 1. 2D Structure of Tetrahydro-2H-pyran-2-carbaldehyde.

Figure 1. 2D Structure of Tetrahydro-2H-pyran-2-carbaldehyde.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing reaction conditions, purification strategies, and formulation processes.

| Property | Value | Comments and Expert Insights | Source(s) |

| Physical State | Colorless Liquid | At standard temperature and pressure. Some vendor data may list it as a solid, which is inconsistent with its low melting point. | |

| Melting Point | -25 °C (Predicted) | This low melting point confirms the compound exists as a liquid under standard laboratory conditions. | |

| Boiling Point | Data Not Available | Often confused with the 4-isomer, which has a reported boiling point of 176.9 °C at 760 mmHg. The 2-isomer's boiling point is expected to be in a similar range but requires experimental verification. | [4] |

| Density | Data Not Available | As an organic molecule with two oxygen atoms, its density is expected to be slightly higher than water (~1.0-1.1 g/cm³), similar to its 4-isomer (predicted density of 1.096 g/cm³). | [5] |

| Refractive Index | Data Not Available | The refractive index is a crucial parameter for purity assessment via refractometry. The value for the 4-isomer is reported as 1.513, suggesting a similar value for the 2-isomer. | [5] |

| Solubility | See Discussion Below | Expected to be moderately soluble in water and highly soluble in common organic solvents. |

Expert Discussion on Solubility

The solubility of Tetrahydro-2H-pyran-2-carbaldehyde is dictated by its molecular structure, which contains both polar and nonpolar regions.

-

Solubility in Water: The presence of the polar carbonyl group (C=O) and the ether linkage (C-O-C) allows for hydrogen bonding with water molecules.[3] The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[6] Therefore, lower members of the aldehyde family are typically miscible with water.[6] However, the six-carbon aliphatic ring contributes significant nonpolar character. This duality suggests that Tetrahydro-2H-pyran-2-carbaldehyde is moderately soluble in water, with solubility decreasing as the nonpolar alkyl chain character becomes more dominant.[3]

-

Solubility in Organic Solvents: The compound is expected to be freely soluble in a wide range of common organic solvents such as ethers, chloroform, methanol, and benzene.[6] This is due to the favorable dipole-dipole interactions and London dispersion forces between the aldehyde and the organic solvents.

Spectroscopic Profile (Anticipated)

While public spectral databases lack comprehensive, high-resolution spectra for this specific compound, an experienced chemist can predict the key features based on its structure. These predictions serve as a benchmark for compound verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aldehyde Proton (CHO): A highly deshielded signal, appearing as a singlet or a narrow triplet, is expected in the δ 9.5-10.0 ppm range.

-

Proton at C2 (CH-CHO): This proton is adjacent to both the ring oxygen and the aldehyde group, leading to a downfield shift, likely in the δ 4.0-4.5 ppm range. It would likely appear as a multiplet due to coupling with the adjacent CH₂ group.

-

Protons at C6 (O-CH₂): These two diastereotopic protons are adjacent to the ring oxygen and are expected to resonate as complex multiplets in the δ 3.5-4.0 ppm range.

-

Ring Protons (C3, C4, C5): The remaining six protons on the tetrahydropyran ring will appear as a series of overlapping multiplets in the upfield aliphatic region, typically δ 1.2-2.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six unique signals, corresponding to each carbon atom in the asymmetric structure.

-

Carbonyl Carbon (C=O): The most downfield signal, characteristic of an aldehyde, is expected around δ 200-205 ppm.

-

C2 Carbon (CH-CHO): This carbon, bonded to two oxygen atoms (one from the ring, one from the carbonyl), will be significantly deshielded, appearing in the δ 75-85 ppm range.

-

C6 Carbon (O-CH₂): The carbon adjacent to the ring oxygen is expected in the δ 65-75 ppm range.

-

Ring Carbons (C3, C4, C5): These aliphatic carbons will appear in the upfield region, typically between δ 20-40 ppm.

FTIR Spectroscopy

The infrared spectrum provides key information about the functional groups present.[2]

-

C=O Stretch (Aldehyde): A very strong and sharp absorption band is the most characteristic feature, expected around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H bond, typically appearing near 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O-C Stretch (Ether): A strong absorption band corresponding to the asymmetric stretching of the ether linkage in the ring is expected in the 1050-1150 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Strong bands corresponding to the sp³ C-H stretching of the ring protons will be visible in the 2850-3000 cm⁻¹ range.

Standard Methodologies for Property Determination

For researchers who synthesize or handle this compound, experimental determination of its physical properties is essential. The following are standard, validated protocols.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is suitable when only a small volume of the liquid is available.[5] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5]

Methodology:

-

Preparation: Add approximately 0.5 mL of Tetrahydro-2H-pyran-2-carbaldehyde and a small magnetic stir bar into a small test tube (e.g., 10x75 mm).

-

Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so that its bulb is approximately 1 cm above the surface of the liquid.

-

Heating: Turn on the stirrer to ensure gentle mixing. Begin heating the block slowly.

-

Observation: Observe the sample for boiling (bubble formation) and the condensation of vapor on the walls of the test tube above the liquid surface. This condensation ring indicates the liquid is refluxing.

-

Measurement: The thermometer bulb must be positioned at the level of this refluxing ring to accurately measure the vapor temperature.

-

Recording: When the liquid is at a gentle, steady reflux, the temperature reading on the thermometer should stabilize. Record this stable temperature as the boiling point.

Caption: Workflow for micro-reflux boiling point determination.

Protocol for Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used to identify and assess the purity of liquid samples. An Abbe refractometer is a common instrument for this purpose.

Methodology:

-

Calibration: Clean the prism surfaces of the Abbe refractometer with a soft tissue and an appropriate solvent (e.g., ethanol or acetone). Calibrate the instrument using a standard with a known refractive index, such as distilled water.

-

Sample Application: Place 1-2 drops of Tetrahydro-2H-pyran-2-carbaldehyde onto the surface of the lower prism.

-

Prism Closure: Close the prisms together gently to ensure the liquid spreads into a thin, uniform film.

-

Illumination: Switch on the light source that illuminates the prisms.

-

Observation: Look through the eyepiece. You will see a field of view that is partially light and partially dark.

-

Adjustment: Turn the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

Caption: Standard workflow for measuring refractive index.

Safety and Handling

Understanding the hazards associated with a chemical is crucial for safe laboratory practice. The Global Harmonized System (GHS) classifications provide a standardized summary of these hazards.

| Hazard Class | Pictogram | Code | Statement | Source(s) |

| Acute Toxicity, Oral | GHS07 (Irritant) | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | GHS05 (Corrosive) | H314 | Causes severe skin burns and eye damage | |

| Serious Eye Damage | GHS05 (Corrosive) | H318 | Causes serious eye damage | [2] |

| Respiratory Irritation | GHS07 (Irritant) | H335 | May cause respiratory irritation | [2] |

Expert Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Vendor recommendations suggest storing the compound under an inert atmosphere in a freezer at -20°C.[6] This indicates that the compound may be sensitive to air or temperature, potentially leading to oxidation or polymerization over time.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases, which can react with the aldehyde functional group.

Conclusion

Tetrahydro-2H-pyran-2-carbaldehyde is a colorless liquid with a predicted low melting point. While key physical constants such as its boiling point, density, and refractive index are not well-documented in public literature, this guide provides the necessary framework for its identification and handling. The anticipated spectroscopic signatures serve as a reliable guide for structural verification, and the detailed standard operating procedures for property determination empower researchers to characterize this versatile synthetic intermediate with confidence and safety.

References

-

PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Retrieved from [Link]

-

ChemBK. (2024, April 9). tetrahydro-2H-pyran-4-carbaldehyde. Retrieved from [Link]

-

Vedantu. (n.d.). Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Hanna Instruments. (n.d.). How to Accurately Measure Refractive Index. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 19611-45-1 | Tetrahydro-2H-pyran-2-carbaldehyde - Synblock [synblock.com]

- 4. Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8 - iChemical [ichemical.com]

- 5. chembk.com [chembk.com]

- 6. 19611-45-1|Tetrahydro-2H-pyran-2-carbaldehyde|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of Tetrahydro-2H-pyran-2-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Tetrahydro-2H-pyran-2-carbaldehyde, a heterocyclic aldehyde, serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural features, comprising a saturated pyran ring and a reactive aldehyde group, make it a valuable intermediate in the synthesis of a wide range of more complex molecules, including natural products and pharmaceuticals. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Tetrahydro-2H-pyran-2-carbaldehyde, coupled with practical insights into data acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for Tetrahydro-2H-pyran-2-carbaldehyde.

Caption: Workflow for acquiring NMR spectra.

Rationale for Experimental Choices:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used by the instrument to lock the magnetic field frequency. [1][2]* Internal Standard: An internal standard, such as tetramethylsilane (TMS), is added to provide a reference point (0 ppm) for the chemical shift scale, ensuring accurate and reproducible measurements. [2]* Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample, which is crucial for obtaining sharp, well-resolved NMR signals. [1]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2940 | C-H Stretch | Alkane |

| ~2860 | C-H Stretch | Alkane |

| ~2720 | C-H Stretch | Aldehyde |

| ~1725 | C=O Stretch | Aldehyde |

| ~1100 | C-O Stretch | Ether |

Data sourced from PubChem.[3]

Interpretation and Causality:

-

C-H Stretching (Alkane): The absorptions around 2940 and 2860 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the pyran ring. [4]* C-H Stretching (Aldehyde): The peak around 2720 cm⁻¹ is a hallmark of the C-H stretch of an aldehyde group and is often observed as a pair with another peak around 2820 cm⁻¹. This, in conjunction with the strong C=O stretch, is a definitive indicator of an aldehyde. [4]* C=O Stretching (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of a saturated aliphatic aldehyde. [4]* C-O Stretching (Ether): The strong absorption around 1100 cm⁻¹ corresponds to the C-O stretching vibration of the ether linkage within the pyran ring.

2.1: Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

Caption: Workflow for acquiring an FT-IR spectrum of a neat liquid.

Rationale for Experimental Choices:

-

Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and are therefore used as windows for liquid samples. [5][6]* Neat Liquid: Analyzing the pure liquid (neat) avoids interference from solvent absorption bands, providing a clear spectrum of the compound of interest. [5]* Background Spectrum: A background spectrum is collected to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample. [7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 114

-

Key Fragments: m/z = 113, 85, 57, 43

Interpretation of Fragmentation Pattern:

Electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation. The fragmentation of Tetrahydro-2H-pyran-2-carbaldehyde is expected to follow characteristic pathways for aldehydes and cyclic ethers. [8]

-

m/z = 113: Loss of a hydrogen radical from the aldehyde group ([M-H]⁺). This is a common fragmentation for aldehydes. [8]* m/z = 85: Loss of the aldehyde group (-CHO) as a radical, resulting in the formation of a tetrahydropyranyl cation.

-

m/z = 57: Alpha-cleavage, a characteristic fragmentation of ethers, involving the cleavage of a C-C bond adjacent to the ring oxygen.

-

m/z = 43: Further fragmentation of the pyran ring.

Caption: Predicted fragmentation pathway of Tetrahydro-2H-pyran-2-carbaldehyde in EI-MS.

3.1: Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Rationale for Experimental Choices:

-

Electron Energy of 70 eV: This is a standard energy used in EI-MS because it provides sufficient energy to ionize and fragment most organic molecules, leading to reproducible and library-searchable mass spectra. [9][10]* High Vacuum: The entire process is carried out under a high vacuum to prevent ion-molecule collisions and to allow the ions to travel from the source to the detector without interference.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of Tetrahydro-2H-pyran-2-carbaldehyde. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous confirmation of its molecular structure. The provided experimental protocols offer a foundation for researchers to acquire high-quality spectroscopic data for this and similar compounds, ensuring scientific rigor and reproducibility in their work.

References

-

PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. National Center for Biotechnology Information. [Link]

- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (URL not available)

-

IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI. Tofwerk. [Link]

-

How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

-

2H-Pyran-2-one, tetrahydro-. NIST WebBook. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

- NMR Sample Prepar

-

NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

- Sample prepar

-

19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

Mass spectrum of 2H-Pyran,2,2´-[1,10decanediylbis(oxy)]bis[tetrahydro... ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-. NIST WebBook. [Link]

-

Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling. [Link]

-

tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Tetrahydro-2h-pyran-2-carbaldehyde (C6H10O2). PubChemLite. [Link]

-

tetrahydro-2H-pyran-2-ol. Imperial College London. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... ResearchGate. [Link]

-

Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy). ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2H-Pyran-2-carboxaldehyde, 3,4-dihydro-. NIST WebBook. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not available)

-

Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions. YouTube. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (URL not available)

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]rometry/Mass_Spectrometry-_Fragmentation_Patterns)

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. bitesizebio.com [bitesizebio.com]

The Versatile Chiral Synthon: A Technical Guide to Tetrahydro-2H-pyran-2-carbaldehyde in Advanced Synthesis

Introduction: The Significance of Chiral Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an ideal structural element for achieving high-affinity and selective binding to biological targets. When substituted with stereogenic centers, the THP ring imparts a well-defined three-dimensional architecture, which is often critical for pharmacological activity.

This technical guide focuses on a particularly valuable chiral building block: Tetrahydro-2H-pyran-2-carbaldehyde . Available in both (R) and (S) enantiomeric forms, this molecule serves as a versatile synthon for the construction of complex, biologically active molecules. The aldehyde functionality provides a reactive handle for a wide array of carbon-carbon bond-forming reactions, while the chiral center directs the stereochemical outcome of subsequent transformations.

Herein, we present a comprehensive overview of the enantioselective synthesis of Tetrahydro-2H-pyran-2-carbaldehyde, detail its key chemical transformations, and provide an in-depth case study of its application in the development of potent drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block in their synthetic endeavors.

Enantioselective Synthesis: A Chemoenzymatic Approach to Enantiopurity

The reliable and scalable synthesis of enantiomerically pure Tetrahydro-2H-pyran-2-carbaldehyde is paramount to its utility. While several synthetic strategies exist, including asymmetric hetero-Diels-Alder reactions and organocatalytic domino reactions, a chemoenzymatic approach offers a highly efficient and selective route.[2] This strategy leverages the exquisite stereoselectivity of enzymes for kinetic resolution, followed by straightforward chemical transformations.

The following three-step sequence outlines a robust pathway to the desired chiral building block, starting from the racemic acetate precursor of the corresponding unsaturated analogue.

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Tetrahydro-2H-pyran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The heterocycle tetrahydro-2H-pyran-2-carbaldehyde is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry.[1] Its synthetic utility is primarily derived from the reactivity of its aldehyde functional group, which is modulated by the adjacent tetrahydropyran (THP) ring. This guide provides an in-depth exploration of the aldehyde group's reactivity, offering both mechanistic understanding and practical, field-proven protocols for its transformation.

The core of this molecule's reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon, making it a prime target for nucleophilic attack.[2] However, the presence of the oxygen atom within the THP ring at the α-position introduces significant stereoelectronic effects that influence the stereochemical outcome of these additions. Understanding and controlling these effects is paramount for the successful application of this building block in the synthesis of complex, stereochemically defined target molecules.

Synthesis of Tetrahydro-2H-pyran-2-carbaldehyde

A common and direct route to Tetrahydro-2H-pyran-2-carbaldehyde is through the oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. A variety of oxidation methods can be employed, with the choice often depending on the desired scale and the presence of other sensitive functional groups. For chiral applications, chemoenzymatic and biocatalytic methods are frequently employed to produce enantiomerically pure forms of the aldehyde.[2]

One highly effective method for the oxidation of the related (R)-3,4-dihydro-2H-pyran-2-methanol involves a TEMPO-mediated oxidation, which can be adapted for the saturated analogue.[3]

Experimental Protocol: TEMPO/BAIB-Mediated Oxidation

This protocol describes a highly effective method for the oxidation of the precursor alcohol to Tetrahydro-2H-pyran-2-carbaldehyde.

Materials:

-

(Tetrahydro-2H-pyran-2-yl)methanol

-

Bis(acetoxy)iodobenzene (BAIB)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in dichloromethane, add BAIB (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a catalytic amount of TEMPO (0.1 eq).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Tetrahydro-2H-pyran-2-carbaldehyde.

-

Purify the crude product by silica gel chromatography if necessary.

Nucleophilic Addition Reactions: The Core Reactivity

The quintessential reaction of the aldehyde group is nucleophilic addition. The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate. The stereochemical outcome of this addition is of paramount importance, especially when using the chiral forms of Tetrahydro-2H-pyran-2-carbaldehyde.

Stereochemical Considerations: Felkin-Anh and Chelation Control Models

Nucleophilic additions to α-chiral aldehydes, such as Tetrahydro-2H-pyran-2-carbaldehyde, are generally governed by principles of asymmetric induction. Two key models, the Felkin-Anh model and the Cram-chelation model, are used to predict the diastereoselectivity of these reactions.

-

Felkin-Anh Model: This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon, leading to the anti product. This is often the case with non-chelating nucleophiles and conditions.

-

Cram-Chelation Model: In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and a Lewis basic group at the α-position (like the oxygen in the THP ring), a five-membered chelate can form between the metal, the carbonyl oxygen, and the ring oxygen. This locks the conformation of the aldehyde and directs the nucleophile to attack from the less hindered face, typically leading to the syn product.[4] The choice of protecting group on the α-alkoxy group can significantly influence the preference for chelation versus non-chelation pathways.[2]

Sources

The Stability of Tetrahydro-2H-pyran-2-carbaldehyde: A Guide for Process Development and Synthesis

An In-Depth Technical Guide

Abstract

Tetrahydro-2H-pyran-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, valued for its role in constructing complex molecular architectures in pharmaceuticals and specialty chemicals. However, the inherent reactivity of its aldehyde functional group, coupled with the cyclic hemiacetal nature of the pyran ring, presents significant stability challenges under both acidic and basic conditions. This technical guide provides an in-depth analysis of the degradation pathways of Tetrahydro-2H-pyran-2-carbaldehyde, offering mechanistic insights and practical, field-proven protocols for stability assessment. We will explore acid-catalyzed hydrolysis and ring-opening, as well as base-induced epimerization, aldol condensation, and the Cannizzaro reaction. This document is intended to equip researchers, process chemists, and drug development professionals with the knowledge to anticipate, control, and mitigate instability, ensuring reaction efficiency, product purity, and overall process robustness.

Introduction: The Duality of a Versatile Building Block

Tetrahydro-2H-pyran-2-carbaldehyde (THPC) is a structurally unique molecule featuring an aldehyde group at the anomeric C2 position of a saturated tetrahydropyran (THP) ring. The THP moiety is a widely recognized and robust protecting group for alcohols, prized for its stability across a broad range of basic and nucleophilic conditions.[1] Paradoxically, the very feature that makes the THP group useful—its acetal linkage—is a source of instability for THPC itself, particularly under acidic conditions.

Furthermore, the aldehyde group, a cornerstone of C-C bond formation through reactions like aldol additions and reductive aminations, is susceptible to a variety of base-mediated transformations.[1] Understanding the stability profile of THPC is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in multi-step synthesis. Inadequate control over pH, temperature, or solvent choice can lead to complex side-product formation, racemization, and yield loss, compromising the integrity of the synthetic route. This guide dissects these stability issues and provides a framework for their systematic evaluation.

Stability Profile Under Acidic Conditions

The primary degradation pathway for THPC in an acidic environment is the hydrolysis of the cyclic hemiacetal ether linkage, resulting in ring-opening to form 5-hydroxypentanal, which exists in equilibrium with its cyclized form.[2]

Mechanistic Overview: Acid-Catalyzed Hydrolysis

The reaction proceeds via a well-established AA1-1 mechanism, common to acetal hydrolysis.[3] The process is initiated by the protonation of the endocyclic oxygen atom, creating a more electrophilic center and weakening the C-O bond. This is followed by the rate-limiting step: the cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the ring-opened 5-hydroxypentanal.

Caption: Acid-catalyzed hydrolysis of THPC via an oxocarbenium ion.

Experimental Protocol: Acidic Stress Testing

This protocol provides a systematic approach to quantifying the stability of THPC under various acidic conditions. The causality behind this design is to probe the compound's lability as a function of acid strength and concentration, which are critical variables in synthetic work-ups and chromatography.

Materials:

-

Tetrahydro-2H-pyran-2-carbaldehyde (THPC)

-

Solvent: Acetonitrile/Water (1:1 v/v)

-

Acids: 0.1 M HCl, 0.01 M HCl, 1% v/v Acetic Acid

-

Quenching solution: Saturated sodium bicarbonate (NaHCO₃)

-

Internal Standard (IS): e.g., Dodecanophenone (for GC/HPLC analysis)

-

Analytical equipment: HPLC-UV or GC-MS

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of THPC in acetonitrile. Prepare a 5 mg/mL stock solution of the internal standard in acetonitrile.

-

Reaction Setup: For each acid condition, add 100 µL of the THPC stock solution and 50 µL of the IS stock solution to a 2 mL vial. Add 850 µL of the pre-prepared aqueous acidic solution. This initiates the reaction (t=0).

-

Time Points: Incubate the reaction vials at a controlled temperature (e.g., 25°C and 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.

-

Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of the NaHCO₃ quenching solution. This neutralizes the acid and halts degradation, ensuring the sample accurately reflects the reaction progress at that time point.

-

Analysis: Analyze the quenched samples by a validated HPLC or GC method to determine the concentration of remaining THPC relative to the internal standard.

Data Presentation: Degradation Profile

The results can be summarized to clearly illustrate the impact of acid strength and temperature.

| Condition | Temperature (°C) | % THPC Remaining (4 hours) | % THPC Remaining (24 hours) |

| 0.1 M HCl | 25 | 15% | <1% |

| 0.1 M HCl | 40 | <1% | <1% |

| 0.01 M HCl | 25 | 75% | 40% |

| 1% Acetic Acid | 25 | 98% | 92% |

| Control (Water) | 40 | >99% | >99% |

| Caption: Illustrative stability data for THPC under acidic stress conditions. |

Stability Profile Under Basic Conditions

Under basic conditions, the chemistry of THPC is dominated by the reactivity of the aldehyde group and its α-proton at the C2 position. Three primary degradation or transformation pathways must be considered: epimerization, aldol condensation, and the Cannizzaro reaction.

Mechanistic Overview: Competing Pathways

-

Epimerization: The proton on the C2 carbon is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to inversion of the stereocenter. For enantiopure THPC, this results in racemization. This is a critical liability in asymmetric synthesis.

-

Aldol Addition/Condensation: The enolate intermediate is also a potent nucleophile. It can attack the electrophilic carbonyl carbon of another THPC molecule, forming a dimeric β-hydroxy aldehyde (aldol adduct).[4] Under harsher conditions (e.g., heat), this adduct can dehydrate to form an α,β-unsaturated product. This pathway leads to oligomerization and polymerization.

-

Cannizzaro Reaction: While typically characteristic of aldehydes lacking α-hydrogens, the Cannizzaro reaction can occur with certain sterically hindered or structurally unique aldehydes like THPC, especially under concentrated alkali conditions.[5] This disproportionation reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. A subsequent hydride transfer from the resulting tetrahedral intermediate to a second molecule of the aldehyde produces the corresponding primary alcohol (Tetrahydro-2H-pyran-2-methanol) and the salt of the carboxylic acid (Tetrahydro-2H-pyran-2-carboxylate).[6][7] Studies on similar dihydropyran systems confirm this reactivity.[8]

Caption: Competing reaction pathways for THPC under basic conditions.

Experimental Protocol: Basic Stress Testing

This protocol is designed to differentiate between the potential degradation pathways by using a range of base strengths and monitoring for distinct products.

Materials:

-

Tetrahydro-2H-pyran-2-carbaldehyde (THPC)

-

Solvent: Methanol or Tetrahydrofuran (THF)

-

Bases: 1 M NaOH, 1 M K₂CO₃, 5% v/v Triethylamine (Et₃N)

-

Quenching solution: 1 M aqueous HCl

-

Internal Standard (IS): As per acidic protocol

-

Analytical equipment: HPLC-UV, LC-MS, and Chiral HPLC (if starting with enantiopure THPC)

Procedure:

-

Stock Solution Preparation: As described in the acidic protocol.

-

Reaction Setup: For each base condition, add 100 µL of the THPC stock solution and 50 µL of the IS stock solution to a 2 mL vial. Add 850 µL of the pre-prepared basic solution in the chosen solvent.

-

Time Points: Incubate vials at controlled temperatures (e.g., 25°C and 50°C). At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 100 µL aliquot.

-

Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 150 µL of the 1 M HCl solution. The use of acid ensures that all basic species are neutralized and enolates are quenched, providing a stable sample for analysis.

-

Analysis:

-

Primary Analysis (HPLC/LC-MS): Quantify the remaining THPC and screen for new, higher molecular weight peaks (aldol adducts) or products with different retention times (Cannizzaro products).

-

Chiral Analysis (Chiral HPLC): If using enantiopure THPC, analyze the samples to determine the enantiomeric excess (ee) over time, which directly measures the rate of epimerization.

-

Data Presentation: Degradation Profile

| Condition | Temperature (°C) | % THPC Remaining (8 hours) | Key Products Observed | Enantiomeric Excess (ee%) (8 hours) |

| 1 M NaOH | 25 | 60% | Alcohol, Carboxylate, Aldol Adduct | 10% |

| 1 M NaOH | 50 | 25% | Alcohol, Carboxylate, Aldol Adduct | 0% |

| 1 M K₂CO₃ | 25 | 85% | Aldol Adduct (trace) | 70% |

| 5% Et₃N | 25 | 95% | Aldol Adduct (trace) | 90% |

| Caption: Illustrative stability data for enantiopure THPC under basic stress conditions. |

Practical Recommendations for Handling, Storage, and Synthesis

Based on the mechanistic understanding and experimental data, the following recommendations are crucial for maintaining the integrity of Tetrahydro-2H-pyran-2-carbaldehyde.

-

Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (0-10°C) to minimize degradation. It is critical to ensure storage containers are free from acidic or basic residues. The material should be kept in a dry, well-ventilated place.[2]

-

Reaction Conditions:

-

Avoid Strong Acids: When THPC is a reactant or product, exposure to strong aqueous acids must be minimized or avoided, especially at elevated temperatures. If an acidic work-up is necessary, use weak acids (e.g., NH₄Cl solution), perform it at low temperatures, and minimize the contact time.

-

Buffer pH: For reactions sensitive to pH, consider using buffered systems to maintain neutrality.

-

Base Selection: When performing reactions that require a base, opt for non-nucleophilic, sterically hindered organic bases (e.g., proton sponge, 2,6-lutidine) over inorganic hydroxides or alkoxides if aldol or Cannizzaro reactions are a concern. If epimerization is the primary risk, reactions should be run at the lowest possible temperature for the shortest duration.

-

-

Purification:

-

Chromatography: When using silica gel chromatography, which is inherently acidic, it may be prudent to neutralize the silica gel with a small amount of triethylamine in the eluent to prevent on-column degradation.

-

Distillation: Distillation should be performed under reduced pressure to keep temperatures low, minimizing the risk of thermally induced polymerization or degradation.

-

Conclusion

Tetrahydro-2H-pyran-2-carbaldehyde is a valuable synthetic intermediate whose utility is directly tied to an appreciation of its chemical stability. While robust under neutral conditions, it is highly susceptible to degradation in both acidic and basic environments. Acid catalysis leads to rapid ring-opening, whereas basic conditions can trigger a cascade of competing reactions including epimerization, aldol condensation, and the Cannizzaro reaction. By employing the systematic stress testing protocols outlined in this guide, researchers can proactively identify critical process parameters, select appropriate reagents and conditions, and ultimately develop robust synthetic methods that preserve the yield and purity of this versatile building block.

References

- Geissman, T. A. The Cannizzaro Reaction. Organic Reactions. 2:94–113 (1944). Available from: (Simulated reference, as direct link to full text is unavailable).

-

Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]

-

Wikipedia. Cannizzaro reaction. Available from: [Link]

-

Rao, K. R., et al. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Nucleosides, Nucleotides and Nucleic Acids. 24:5-7, 1029-1032 (2005). Available from: [Link]

-

HYDROLYSIS REACTIONS. (2018). Available from: [Link]

-

iChemical. Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Available from: [Link]

-

PubChemLite. Tetrahydro-2h-pyran-2-carbaldehyde (C6H10O2). Available from: [Link]

-

PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. Available from: [Link]

-

ResearchGate. Joint obtaining of 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. (2010). Available from: [Link]

- Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. (2017).

-

PrepChem.com. Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Available from: [Link]

-

University of Waterloo. HYDROLYSIS. Available from: [Link]

-

Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. Thieme. (2010). Available from: [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters (II). (2023). Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. (1976). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

This technical guide provides an in-depth exploration of Tetrahydro-2H-pyran-2-carbaldehyde, a versatile heterocyclic aldehyde pivotal in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, nomenclature, synthesis, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

Tetrahydro-2H-pyran-2-carbaldehyde, a saturated heterocyclic compound, is a valuable chiral building block in the synthesis of complex molecular architectures.[1][2] Its structure, featuring a tetrahydropyran ring with a formyl group at the 2-position, offers a unique combination of stereochemistry and reactivity, making it a sought-after intermediate in the preparation of bioactive molecules.

Synonyms and Identifiers

Accurate identification of chemical compounds is paramount in research and development. Tetrahydro-2H-pyran-2-carbaldehyde is known by several synonyms, and its key identifiers are summarized in the table below for clarity and cross-referencing.[3][4]

| Identifier | Value |

| IUPAC Name | oxane-2-carbaldehyde[3] |

| CAS Number | 19611-45-1[3] |

| Molecular Formula | C₆H₁₀O₂[3] |

| Molecular Weight | 114.14 g/mol [3] |

| Common Synonyms | 2-Formyltetrahydropyran, Tetrahydropyran-2-carboxaldehyde, THP-2-carboxaldehyde[4] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

Physicochemical Data

| Property | Value |

| Appearance | Solid |

| Molecular Weight | 114.14 g/mol [3] |

| Exact Mass | 114.068079557 Da[3] |

| Topological Polar Surface Area | 26.3 Ų[3] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of Tetrahydro-2H-pyran-2-carbaldehyde. Representative data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra can vary based on solvent and instrument, typical proton (¹H) and carbon (¹³C) NMR chemical shifts are key for structural elucidation. ChemicalBook provides access to ¹H NMR, ¹³C NMR, and other spectra for this compound.[5]

Infrared (IR) Spectroscopy: The IR spectrum of Tetrahydro-2H-pyran-2-carbaldehyde is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. The presence of C-H stretches from the aliphatic ring and the aldehyde proton, as well as C-O stretches from the ether linkage, are also expected.[3]

Synthesis of Tetrahydro-2H-pyran-2-carbaldehyde

The synthesis of Tetrahydro-2H-pyran-2-carbaldehyde is most commonly achieved through the oxidation of its corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. Several oxidation protocols have been developed, with the choice of reagents influencing the reaction's efficiency and selectivity.

Oxidation of (Tetrahydro-2H-pyran-2-yl)methanol

A widely employed and efficient method for this transformation utilizes a TEMPO-catalyzed oxidation with a co-oxidant.[6]

Illustrative Experimental Protocol: TEMPO-BAIB Mediated Oxidation [6]

-

Objective: To synthesize Tetrahydro-2H-pyran-2-carbaldehyde from (Tetrahydro-2H-pyran-2-yl)methanol.

-

Materials:

-

Procedure:

-

A mixture of (Tetrahydro-2H-pyran-2-yl)methanol and BAIB in dichloromethane is stirred at room temperature for 30 minutes.

-

TEMPO is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 5 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous solutions of Na₂S₂O₃ and NaCl.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Tetrahydro-2H-pyran-2-carbaldehyde.

-

Reactivity and Applications in Drug Discovery

The aldehyde functionality of Tetrahydro-2H-pyran-2-carbaldehyde makes it a versatile synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the field of medicinal chemistry, where the tetrahydropyran motif is a common feature in many bioactive molecules.

Key Reactions

-

Wittig Reaction and Related Olefinations: The aldehyde can readily undergo Wittig-type reactions to form alkenes, extending the carbon chain and introducing further functionality.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a diverse range of substituted aminomethyl-tetrahydropyrans.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further elaborated.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, Tetrahydro-2H-pyran-2-carboxylic acid, another valuable chiral building block.[9][10][11]

Application in the Synthesis of Bioactive Molecules

A notable application of Tetrahydro-2H-pyran-2-carbaldehyde is in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[6] The enantiopure (R)-enantiomer of the related 3,4-dihydro-2H-pyran-2-carbaldehyde has been utilized in a key coupling reaction to introduce the dihydropyran moiety, which was found to be crucial for high affinity at these receptors.[6] This highlights the importance of the pyran scaffold in modulating the pharmacological profile of drug candidates.

Related Compounds

The structural motif of Tetrahydro-2H-pyran-2-carbaldehyde is shared by several related compounds that are also of interest in organic synthesis.

-

Tetrahydro-2H-pyran-4-carbaldehyde: This isomer, with the formyl group at the 4-position, offers different substitution patterns and reactivity.[12][13][14][15]

-

3,4-Dihydro-2H-pyran-2-carbaldehyde: The unsaturated analog is a key intermediate in various synthetic transformations, including Diels-Alder reactions.[6]

-

Thiophene-2-carboxaldehyde: While not a pyran, this aromatic aldehyde shares the 2-formyl heterocycle motif and is a versatile precursor to many drugs.[4][5][9][16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Tetrahydro-2H-pyran-2-carbaldehyde.

-

Hazard Identification: It is harmful if swallowed and may cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][17][18]

-

Handling: Use in a well-ventilated area. Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.[12][17]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[12]

-

Incompatible Materials: Avoid strong oxidizing agents.[12][17]

Conclusion

Tetrahydro-2H-pyran-2-carbaldehyde is a valuable and versatile building block for organic synthesis, with significant applications in drug discovery and development. Its well-defined structure, coupled with the reactivity of the aldehyde functional group, provides a reliable platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Melman, A., et al. (2004). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 14(15), 3973-3976. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). tetrahydro-2H-pyran-4-carbaldehyde. Retrieved from [Link]

-

Chemical Cloud. (n.d.). TETRAHYDRO-2H-PYRAN-4-CARBALDEHYDE. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

-

Chem-Impex International Inc. (n.d.). 2,2-Dimethyl-tetrahydropyran-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxytetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. National Institute of Standards and Technology. Retrieved from [Link]

-

precisionFDA. (n.d.). TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE. Retrieved from [Link]

-

MDPI. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ozonolysis of vinyl compounds, CH2=CH–X, in aqueous solution—the chemistries of the ensuing formyl compounds and hydroperoxides. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydropyran-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. National Institute of Standards and Technology. Retrieved from [Link]

-

Bentham Science. (n.d.). Biocatalyzed On Water Synthesis of Chiral Building Blocks for the Preparation of Anti-Cancer Drugs: a GreenerApproach. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 19611-45-1 | Tetrahydro-2H-pyran-2-carbaldehyde - Synblock [synblock.com]

- 5. 2H-PYRAN-2-CARBOXALDEHYDE, TETRAHYDRO-(19611-45-1) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran-2-methanol 98 100-72-1 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 16. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 17. synquestlabs.com [synquestlabs.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Synthetic Chemist's Compass: A Guide to Tetrahydro-2H-pyran-2-carbaldehyde in Modern Organic Synthesis

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the plethora of available building blocks, Tetrahydro-2H-pyran-2-carbaldehyde has emerged as a cornerstone for synthetic chemists, particularly in the realms of medicinal chemistry and natural product synthesis.[1][2] Its deceptively simple structure, a tetrahydropyran ring appended with a reactive aldehyde, belies a wealth of synthetic potential. The pyran moiety, a privileged scaffold in numerous biologically active molecules, coupled with the versatile reactivity of the formyl group, makes this compound a powerful tool for the introduction of chirality and the elaboration of intricate carbon skeletons.[3] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of Tetrahydro-2H-pyran-2-carbaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals. More than half of the drugs currently on the market are chiral compounds, underscoring the critical importance of chiral building blocks like this one in modern drug discovery.[4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective utilization.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [5][6] |

| Molecular Weight | 114.14 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 74-77 °C at 11 mmHg | [7] |

| IUPAC Name | oxane-2-carbaldehyde | [6] |

| CAS Number | 19611-45-1 | [5][6] |

Spectroscopic Signature:

-

¹³C NMR: The carbon spectrum provides a clear fingerprint of the molecule's carbon framework.[6]

-

IR Spectroscopy: The infrared spectrum prominently displays a strong absorption band characteristic of the aldehyde carbonyl group.[6]

Synthesis of Tetrahydro-2H-pyran-2-carbaldehyde: A Practical Approach

The most common and efficient route to Tetrahydro-2H-pyran-2-carbaldehyde involves the oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. Several oxidation protocols can be employed, with the choice often dictated by scale, desired purity, and the sensitivity of other functional groups.

TEMPO-Mediated Oxidation: A Mild and Selective Protocol

For its mild conditions and high selectivity, the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation is a preferred method. This approach avoids the use of harsh and toxic heavy metal oxidants.

Reaction Scheme:

Caption: TEMPO-catalyzed oxidation of the primary alcohol to the aldehyde.

Detailed Experimental Protocol:

This protocol is adapted from a procedure used in the synthesis of a potent adenosine A2A and A3 receptor agonist.[8]

-

Reaction Setup: In a round-bottom flask, dissolve (R)-3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol) and bis(acetoxy)iodobenzene (BAIB) (59.13 g, 184.2 mmol) in dichloromethane (CH₂Cl₂) (105 ml).

-

Initiation: Stir the mixture at room temperature for 30 minutes.

-

Catalyst Addition: Add TEMPO (1.92 g, 12.28 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexane mobile phase.

-

Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ (100 ml).

-

Quenching and Extraction: Treat the diluted mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) (100 ml) followed by washing with a saturated solution of sodium chloride (brine) (2 x 50 ml).

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Core Reactivity: The Aldehyde as a Synthetic Linchpin

The aldehyde functionality is the epicenter of Tetrahydro-2H-pyran-2-carbaldehyde's reactivity, serving as an electrophilic handle for a myriad of carbon-carbon bond-forming reactions.

The Wittig Reaction: Olefination with Precision

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[9][10][11] The reaction of Tetrahydro-2H-pyran-2-carbaldehyde with a phosphorus ylide provides a reliable route to vinyl-substituted tetrahydropyrans. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[11]

Workflow for a Typical Wittig Reaction:

Caption: Generalized workflow for a Wittig olefination reaction.

Field-Proven Insight: For non-stabilized ylides, the reaction typically favors the formation of the (Z)-alkene, while stabilized ylides generally yield the (E)-alkene.[11] This stereochemical control is a key consideration in synthetic planning.

Aldol Condensation: Forging Carbon-Carbon Bonds

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds.[12][13] Tetrahydro-2H-pyran-2-carbaldehyde can act as the electrophilic partner in crossed aldol reactions, reacting with an enolate to form a new carbon-carbon bond.

Mechanism of a Base-Catalyzed Aldol Addition:

Caption: Key steps in a base-catalyzed aldol addition reaction.

Expertise in Action: The stereoselectivity of the aldol reaction can be influenced by the choice of reagents, solvent, and temperature.[14] For substrates with pre-existing stereocenters, such as chiral derivatives of Tetrahydro-2H-pyran-2-carbaldehyde, the diastereoselectivity of the aldol addition is a critical factor.

Grignard Reactions: Accessing Secondary Alcohols

The addition of Grignard reagents to aldehydes is a classic and highly reliable method for the synthesis of secondary alcohols.[15][16][17][18] The reaction of Tetrahydro-2H-pyran-2-carbaldehyde with an organomagnesium halide provides a straightforward route to α-substituted (tetrahydro-2H-pyran-2-yl)methanols.

Illustrative Grignard Reaction:

Caption: Synthesis of a secondary alcohol via Grignard reaction.

Causality in Experimental Choices: The Grignard reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[15] The choice of the "R" group in the Grignard reagent (R-MgX) directly determines the nature of the substituent introduced at the carbinol center.

Applications in Drug Discovery and Natural Product Synthesis

The true value of a synthetic building block is demonstrated by its successful application in the synthesis of complex and biologically relevant molecules. The tetrahydropyran motif is a common feature in a wide array of natural products, many of which exhibit potent biological activities.[3][19][20]

Case Study: Synthesis of Adenosine Receptor Agonists